molecular formula C38H23Cl3O2 B13740071 Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- CAS No. 40537-72-2

Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy-

Cat. No.: B13740071
CAS No.: 40537-72-2
M. Wt: 617.9 g/mol
InChI Key: ZKTIYNAZFIWRSM-UHFFFAOYSA-N
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Description

Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- is a complex organic compound with a unique structure that includes multiple aromatic rings and functional groups

Preparation Methods

The synthesis of Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core anthraquinone structure, followed by the introduction of the benzo and pentaphene rings. The trichloro and diethoxy groups are then added through specific substitution reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- undergoes various chemical reactions, including:

Scientific Research Applications

Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also interact with cellular enzymes, inhibiting their activity and leading to cell death. The exact pathways and targets depend on the specific application and the cellular context .

Comparison with Similar Compounds

Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- can be compared with other polycyclic aromatic hydrocarbons (PAHs) and their derivatives:

    Anthracene: A simpler PAH with three fused benzene rings, used in the production of dyes and as a scintillator.

    Benzo[a]pyrene: A PAH known for its carcinogenic properties, used in research on cancer mechanisms.

    Pentacene: A PAH with five fused benzene rings, used in organic electronics for its semiconducting properties.

The uniqueness of Anthra(9,1,2-cde)benzo(rst)pentaphene, trichloro-5,10-diethoxy- lies in its specific functional groups and the resulting chemical and physical properties, making it suitable for specialized applications .

Properties

CAS No.

40537-72-2

Molecular Formula

C38H23Cl3O2

Molecular Weight

617.9 g/mol

IUPAC Name

15,29,30-trichloro-12,21-diethoxynonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6,8,10,12,14,16,18,20,22,24,26,28(32),29,33-heptadecaene

InChI

InChI=1S/C38H23Cl3O2/c1-3-42-37-22-12-8-6-10-19(22)33-32-25(37)16-15-23-29-27(39)17-26-28-20(18-9-5-7-11-21(18)38(26)43-4-2)13-14-24(30(28)29)34(31(23)32)36(41)35(33)40/h5-17H,3-4H2,1-2H3

InChI Key

ZKTIYNAZFIWRSM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C=CC3=C4C(=CC5=C(C6=CC=CC=C6C7=C5C4=C(C=C7)C8=C3C2=C(C9=CC=CC=C91)C(=C8Cl)Cl)OCC)Cl

Origin of Product

United States

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